molecular formula C7H2F4N2O B13124317 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

Katalognummer: B13124317
Molekulargewicht: 206.10 g/mol
InChI-Schlüssel: GUPXIJMOVJUAAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine derivatives with fluorinating agents under controlled conditions. For instance, the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxazolo[5,4-b]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aminopyridine derivatives, while oxidation can produce various oxazolo[5,4-b]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit enzymes and disrupt cellular processes, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is unique due to its specific combination of fluorine and nitrogen atoms within the oxazolo[5,4-b]pyridine framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C7H2F4N2O

Molekulargewicht

206.10 g/mol

IUPAC-Name

6-fluoro-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C7H2F4N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H

InChI-Schlüssel

GUPXIJMOVJUAAH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1N=C(O2)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.